methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate
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Description
Duocarmycin A is an alpha-amino acid ester.
methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate is a natural product found in Streptomyces albidoflavus with data available.
Biological Activity
Methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate, commonly referred to as Duocarmycin A, is a complex chemical compound with notable biological activities. This article explores its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Duocarmycin A is characterized by its intricate tetracyclic structure and multiple functional groups that contribute to its biological effects. The molecular formula is C26H25N3O8, and it has a molecular weight of approximately 477.5 g/mol . The compound features several key properties:
Property | Value |
---|---|
Molecular Weight | 477.5 g/mol |
XLogP3-AA | 2.6 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 6 |
Duocarmycin A exhibits potent cytotoxicity against various cancer cell lines. Its mechanism primarily involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action disrupts cellular processes and ultimately induces apoptosis in malignant cells .
Antitumor Activity
Numerous studies have demonstrated the antitumor efficacy of Duocarmycin A:
- In Vitro Studies : Research indicates that Duocarmycin A effectively inhibits the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the low nanomolar range.
- In Vivo Studies : Animal models treated with Duocarmycin A have shown significant tumor regression without severe toxicity, suggesting a favorable therapeutic window .
Case Studies
-
Case Study 1: Breast Cancer Treatment
- Objective : Evaluate the efficacy of Duocarmycin A in MCF-7 breast cancer cells.
- Results : Treatment led to a dose-dependent decrease in cell viability, with a notable increase in apoptosis markers.
- : Duocarmycin A demonstrates potential as a chemotherapeutic agent for breast cancer.
-
Case Study 2: Combination Therapy
- Objective : Assess the effects of Duocarmycin A in combination with conventional chemotherapeutics.
- Results : Synergistic effects were observed when Duocarmycin A was combined with doxorubicin, enhancing overall cytotoxicity.
- : Combination therapies involving Duocarmycin A may improve treatment outcomes in resistant cancer types.
Toxicological Profile
While Duocarmycin A shows promising antitumor activity, its safety profile is critical for clinical application:
- Toxicity Studies : Preliminary studies indicate that at therapeutic doses, Duocarmycin A exhibits minimal toxicity to normal cells compared to cancerous cells.
- Side Effects : Common side effects observed include mild gastrointestinal disturbances and transient hematological changes.
Properties
IUPAC Name |
methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O8/c1-25(24(33)37-5)22(31)17-19(28-25)14(30)8-16-26(17)9-12(26)10-29(16)23(32)13-6-11-7-15(34-2)20(35-3)21(36-4)18(11)27-13/h6-8,12,27-28H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVARJHZBXHUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=C(N1)C(=O)C=C3C24CC4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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